

Application Note: Determination of Cinnamyl Isobutyrate using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Cinnamyl isobutyrate

Cat. No.: B7804189

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **cinnamyl isobutyrate**. **Cinnamyl isobutyrate** is a widely used fragrance and flavoring agent found in various consumer products.[1][2][3] The described method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and resolution for the determination of **cinnamyl isobutyrate** in complex matrices. This protocol is intended for researchers, scientists, and professionals in the drug development, food and beverage, and cosmetics industries.

Introduction

Cinnamyl isobutyrate, a colorless to light yellow liquid, possesses a characteristic sweet, fruity, and balsamic odor, making it a popular ingredient in fragrances, cosmetics, and as a flavoring agent in food products.[1][3] Its chemical structure consists of a cinnamyl group esterified with isobutyric acid. Accurate quantification of **cinnamyl isobutyrate** is crucial for quality control, formulation development, and regulatory compliance. While gas chromatography (GC) is a common technique for the analysis of volatile compounds like **cinnamyl isobutyrate**, HPLC offers a viable alternative, particularly for non-volatile sample matrices or when GC instrumentation is unavailable. This application note presents a detailed protocol for the analysis of **cinnamyl isobutyrate** using a reversed-phase HPLC method with UV detection.

Experimental

Instrumentation and Materials

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
- Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μ m, or equivalent.
- Software: Agilent OpenLab CDS ChemStation Edition or equivalent.
- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, filtered and degassed).
- Reference Standard: **Cinnamyl isobutyrate** ($\geq 98\%$ purity).
- Sample Preparation: Syringe filters (0.45 μ m, PTFE or nylon).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	Acetonitrile:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 $^{\circ}$ C
Detection	UV at 254 nm
Run Time	10 minutes

Protocols

Standard Solution Preparation

- Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of **cinnamyl isobutyrate** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The following is a general guideline for sample preparation. The specific procedure may need to be optimized based on the sample matrix.

- Liquid Samples (e.g., fragrances, beverages):
 - Accurately weigh a known amount of the sample into a volumetric flask.
 - Dilute with methanol to a suitable concentration.
 - Vortex for 1 minute to ensure homogeneity.
 - Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Solid or Semi-Solid Samples (e.g., creams, powders):
 - Accurately weigh a known amount of the homogenized sample into a centrifuge tube.
 - Add a known volume of methanol.
 - Vortex for 5 minutes to extract the **cinnamyl isobutyrate**.
 - Centrifuge at 5000 rpm for 10 minutes.
 - Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

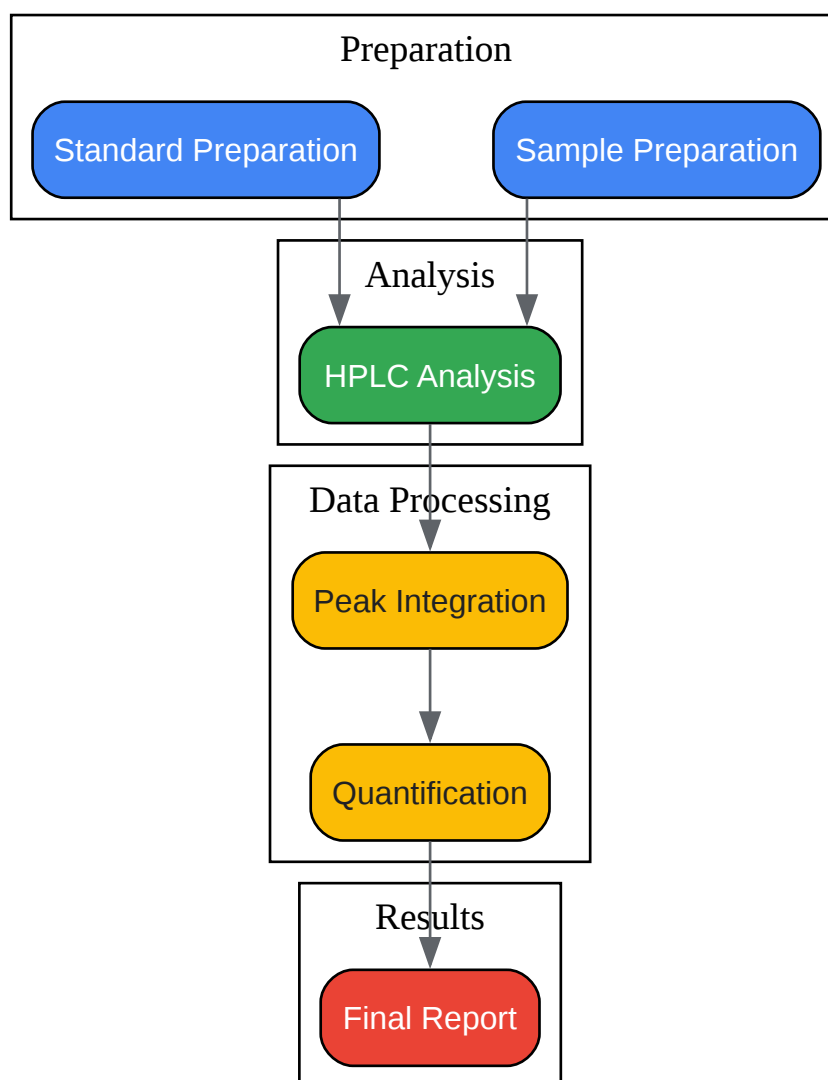
The developed HPLC method provides a sharp and symmetrical peak for **cinnamyl isobutyrate** with a retention time of approximately 5.2 minutes. The UV detection at 254 nm

offers excellent sensitivity for the analyte. A summary of the method's performance characteristics is presented in the table below.

Parameter	Result
Retention Time (tR)	~ 5.2 min
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantitation (LOQ)	0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.



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Caption: HPLC analysis workflow for **cinnamyl isobutyrate**.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of **cinnamyl isobutyrate**. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in various industries. The provided protocol and workflow can be readily implemented in any analytical laboratory equipped with standard HPLC instrumentation.

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References

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